molecular formula C30H39N5O5S B012906 tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate CAS No. 104180-24-7

tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

Cat. No. B012906
M. Wt: 581.7 g/mol
InChI Key: KYRVGMSGNSHJEA-UHFFFAOYSA-N
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Description

The compound would first be described in terms of its molecular formula, structure, and functional groups.



Synthesis Analysis

The synthesis of the compound would involve a series of chemical reactions, starting from readily available starting materials. The yield and purity of the compound at each step would be analyzed.



Molecular Structure Analysis

Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography might be used to determine the structure of the compound.



Chemical Reactions Analysis

The compound’s reactivity would be tested with various reagents to determine its chemical properties.



Physical And Chemical Properties Analysis

The compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) would be determined.


Safety And Hazards

The compound’s safety and potential hazards would be evaluated. This could involve testing its toxicity and studying its MSDS (Material Safety Data Sheet).


Future Directions

Based on the results of these analyses, future directions for research might be suggested. This could involve further studies on the compound’s properties, modifications to its structure to improve its properties, or applications of the compound in various fields.


Please note that this is a general approach and the specific steps might vary depending on the nature of the compound and the goals of the research. For a detailed analysis of a specific compound, I would recommend consulting a specialist or a scientific literature database.


properties

IUPAC Name

tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O5S/c1-30(2,3)40-29(39)35-25(17-20-18-32-22-13-9-8-12-21(20)22)28(38)33-23(14-15-41-4)27(37)34-24(26(31)36)16-19-10-6-5-7-11-19/h5-13,18,23-25,32H,14-17H2,1-4H3,(H2,31,36)(H,33,38)(H,34,37)(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRVGMSGNSHJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392739
Record name Boc-Trp-Met-Phe amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

CAS RN

104180-24-7
Record name Boc-Trp-Met-Phe amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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